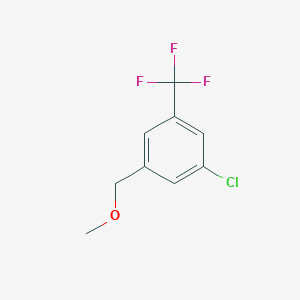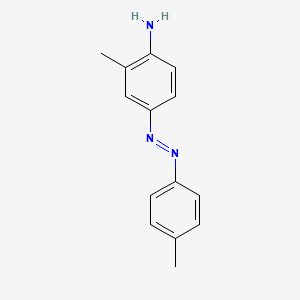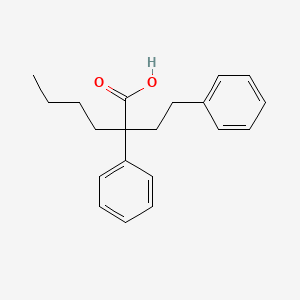
2-Phenyl-2-(2-phenylethyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(2-phenylethyl)hexanoic acid is an organic compound with the molecular formula C20H24O2 It is characterized by a hexanoic acid backbone with phenyl and phenylethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(2-phenylethyl)hexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the Friedel-Crafts acylation of benzene with hexanoyl chloride, followed by the alkylation of the resulting product with phenylethyl bromide. This method requires the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Phenyl-2-(2-phenylethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-Phenyl-2-(2-phenylethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Phenyl-2-(2-phenylethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Phenylethyl hexanoate: Similar structure but with an ester functional group instead of a carboxylic acid.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone.
2-Phenylhexanoic acid: Similar structure but lacks the phenylethyl substituent.
Uniqueness
2-Phenyl-2-(2-phenylethyl)hexanoic acid is unique due to the presence of both phenyl and phenylethyl groups attached to the hexanoic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2902-56-9 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
2-phenyl-2-(2-phenylethyl)hexanoic acid |
InChI |
InChI=1S/C20H24O2/c1-2-3-15-20(19(21)22,18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h4-13H,2-3,14-16H2,1H3,(H,21,22) |
InChIキー |
UJTIMNHOAZVPNL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



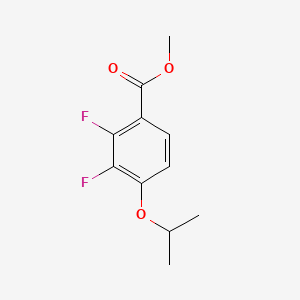
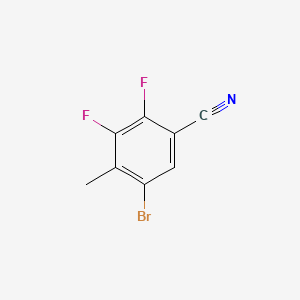
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
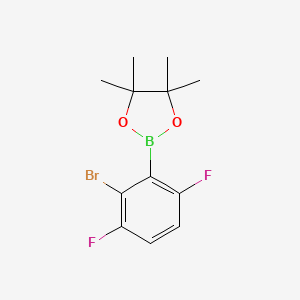
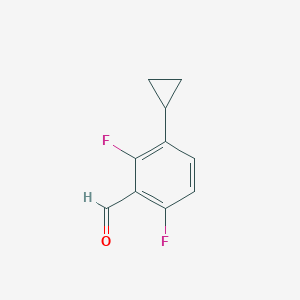
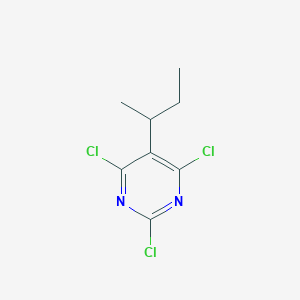
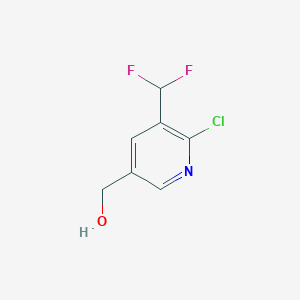
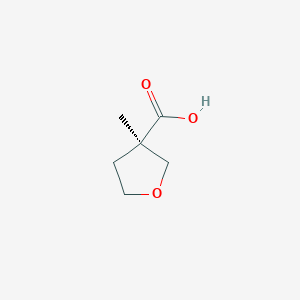
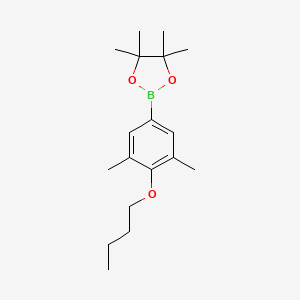
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
